Ethyl 2,3-dichloro-6-nitrobenzoate
Overview
Description
Ethyl 2,3-dichloro-6-nitrobenzoate is a chemical compound with the molecular formula C9H7Cl2NO4 . It is a derivative of benzoic acid, with two chlorine atoms and a nitro group attached to the benzene ring, and an ethyl ester group attached to the carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, a nitro group, and an ethyl ester group . The exact positions of these substituents on the benzene ring can be determined through techniques such as NMR spectroscopy or X-ray crystallography.Scientific Research Applications
Synthetic Chemistry and Material Science
The synthesis and functionalization of nitrobenzoate derivatives play a crucial role in the development of intermediates for further chemical transformations. For instance, the functionalization of 6-nitrobenzo[1,3]dioxole with carbonyl compounds via TDAE methodology showcases the synthetic versatility of nitrobenzoate derivatives in creating a variety of ethanols and propionic acid ethyl esters, highlighting the compound's potential utility in synthetic organic chemistry (Amiri-Attou et al., 2005).
Pharmaceutical Research
In pharmaceutical research, the study of various benzoyl derivatives, including those similar to Ethyl 2,3-dichloro-6-nitrobenzoate, has led to the synthesis of pharmaceutical salts to enhance solubility and bioavailability of drugs. For example, pharmaceutical salts of ethionamide with GRAS counter ion donors were synthesized to improve solubility, demonstrating the critical role of nitrobenzoate derivatives in enhancing drug formulations (Nechipadappu & Trivedi, 2017).
Photonic Applications
The investigation into the nonlinear optical properties of hydrazone derivatives, including ethyl nitrobenzoate derivatives, for photonic applications reveals the potential of this compound in developing materials for optical limiting and other photonic devices. The study of hydrazone derivatives doped into PMMA for optical limiting applications indicates the promising use of nitrobenzoate derivatives in creating materials with high nonlinear optical behavior suitable for photonic devices (Nair et al., 2022).
properties
IUPAC Name |
ethyl 2,3-dichloro-6-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)7-6(12(14)15)4-3-5(10)8(7)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBCZXHGXYJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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